Cas no 61200-56-4 (4,5-Dibromothiophene-3-carbaldehyde)

4,5-Dibromothiophene-3-carbaldehyde is a brominated thiophene derivative featuring an aldehyde functional group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and functionalized thiophene derivatives. The presence of bromine atoms at the 4- and 5-positions enhances its reactivity in cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of complex molecular architectures. The aldehyde group further allows for condensation or nucleophilic addition reactions, expanding its utility in pharmaceutical and materials chemistry. Its well-defined structure and reactivity make it a valuable building block for researchers in medicinal chemistry and materials science.
4,5-Dibromothiophene-3-carbaldehyde structure
61200-56-4 structure
Product Name:4,5-Dibromothiophene-3-carbaldehyde
CAS No:61200-56-4
MF:C5H2Br2OS
MW:269.941778659821
CID:488717
PubChem ID:12284895
Update Time:2025-05-23

4,5-Dibromothiophene-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4,5-Dibromothiophene-3-carbaldehyde
    • 3-Thiophenecarboxaldehyde, 4,5-dibromo-
    • 3-Thiophenecarboxaldehyde,4,5-dibromo
    • EN300-169879
    • Z1269221611
    • DTXSID80484384
    • 61200-56-4
    • A868786
    • DB-252914
    • MDL: MFCD18451639
    • Inchi: 1S/C5H2Br2OS/c6-4-3(1-8)2-9-5(4)7/h1-2H
    • InChI Key: URRXBIOGMCUMSR-UHFFFAOYSA-N
    • SMILES: BrC1=C(SC=C1C=O)Br

Computed Properties

  • Exact Mass: 267.81900
  • Monoisotopic Mass: 267.81931g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 45.3Ų

Experimental Properties

  • PSA: 45.31000
  • LogP: 3.08560

4,5-Dibromothiophene-3-carbaldehyde Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4,5-Dibromothiophene-3-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:61200-56-4)4,5-Dibromothiophene-3-carbaldehyde
Order Number:A868786
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:13
Price ($):376.0
Email:sales@amadischem.com

Additional information on 4,5-Dibromothiophene-3-carbaldehyde

4,5-Dibromothiophene-3-Carbaldehyde: A Comprehensive Overview

4,5-Dibromothiophene-3-carbaldehyde, also known by its CAS number CAS No. 61200-56-4, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the family of thiophene derivatives, which are known for their unique electronic properties and wide-ranging applications. The molecule consists of a thiophene ring substituted with two bromine atoms at positions 4 and 5, and an aldehyde group at position 3. This combination of functional groups imparts distinctive chemical and physical properties to the compound.

The synthesis of 4,5-dibromothiophene-3-carbaldehyde typically involves multi-step reactions, often starting from simpler thiophene precursors. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for constructing such substituted thiophenes. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions necessary for bromination and aldehyde formation. These methods not only enhance the yield but also improve the purity of the final product, making it more suitable for various applications.

One of the most intriguing aspects of 4,5-dibromothiophene-3-carbaldehyde is its electronic structure. The thiophene ring itself is aromatic and exhibits a conjugated π-system, which contributes to its stability and reactivity. The presence of two bromine atoms at positions 4 and 5 introduces electron-withdrawing effects, further modulating the electronic properties of the molecule. This makes it an attractive candidate for use in organic electronics, such as in the development of new semiconducting materials or optoelectronic devices.

In terms of applications, thiophene derivatives like 4,5-dibromothiophene-3-carbaldehyde have found utility in diverse fields. In materials science, they are being investigated for their potential as building blocks in conjugated polymers and molecular electronics. For example, recent studies have demonstrated that these compounds can be incorporated into polymer frameworks to enhance their electrical conductivity and mechanical stability. Additionally, their ability to participate in various types of chemical reactions makes them valuable intermediates in organic synthesis.

The aldehyde group present in 4,5-dibromothiophene-3-carbaldehyde adds another layer of functionality to this compound. Aldehydes are known for their reactivity towards nucleophilic addition reactions, which can be exploited to modify the structure further or introduce additional functional groups. This versatility has led to its use in the synthesis of more complex molecules with tailored properties.

From an environmental perspective, understanding the behavior of compounds like CAS No. 61200-56-4 is crucial for assessing their potential impact on ecosystems. Recent research has focused on evaluating the biodegradation pathways and toxicity profiles of such compounds under various environmental conditions. These studies aim to ensure that their use does not pose significant risks to human health or the environment.

In conclusion, 4,5-dibromothiophene-3-carbaldehyde, with its unique structure and versatile properties, continues to be a subject of intense research interest across multiple disciplines. As advancements in synthetic methods and material science progress, this compound is expected to find even more innovative applications in the future.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:61200-56-4)4,5-Dibromothiophene-3-carbaldehyde
A868786
Purity:99%
Quantity:1g
Price ($):376.0
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